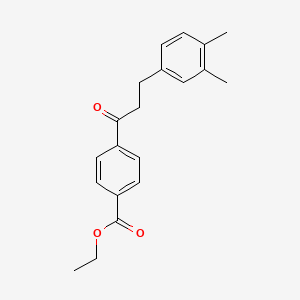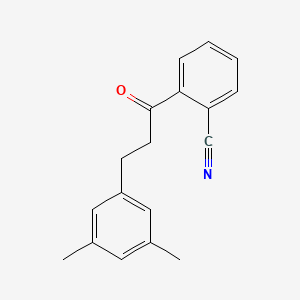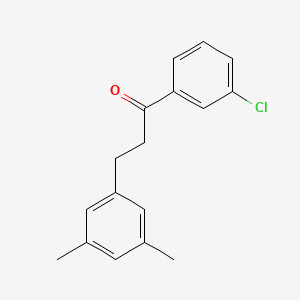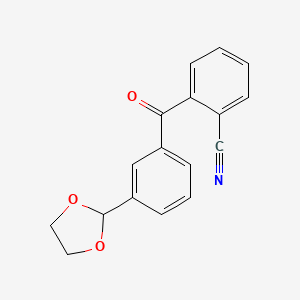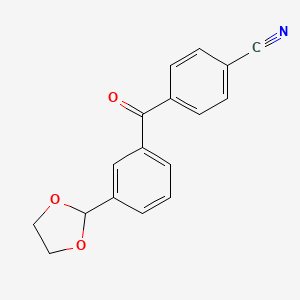
N-(4-hydroxyphenyl)-4-methylbenzamide
Overview
Description
N-(4-hydroxyphenyl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The compound features a phenyl ring with a hydroxy group at the 4-position and a benzamide moiety with a methyl group at the 4-position. This structure suggests potential biological activity, and derivatives of this compound have been studied for various pharmacological effects, including anticonvulsant and memory-enhancing properties .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various chemical reactions. For instance, derivatives of N-(hydroxymethyl)-benzamide, which are structurally related to this compound, have been synthesized and identified as metabolites of N-methylbenzamide . Additionally, the synthesis of related compounds with potential memory-enhancing effects has been reported, involving the introduction of N,N-dialkylaminoethoxy/propoxy moieties . The synthesis of other benzamide derivatives, such as those with a sulfonylsulfatide group, has been achieved through hydrogenation and esterification reactions .
Molecular Structure Analysis
Molecular modeling and crystallographic studies have been conducted on N-phenylbenzamide anticonvulsants, which share a similar core structure with this compound. These studies have revealed that the most active compounds adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom . Additionally, the molecular structure of related compounds has been determined by X-ray diffraction methods, providing insights into the conformational flexibility and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the phenyl ring and the nitrogen atom. For example, the stability of N-(hydroxymethyl) compounds is affected by substitution in the 4-position of the phenyl ring and on the nitrogen atom . The formation of hydrogen bonds and other intermolecular interactions plays a significant role in the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized using various spectroscopic methods, including IR, Raman, and NMR. These studies have provided detailed information on the vibrational spectra, potential energy distribution, and formation of hydrogen bonds . The crystal structure and spectroscopic properties of related compounds have also been investigated, revealing the influence of molecular geometry on the formation of supramolecular structures .
Scientific Research Applications
Metabolism and Stability Studies
- Metabolic Conversion: N-(4-hydroxyphenyl)-4-methylbenzamide's derivatives have been studied for their metabolic pathways. N-(Hydroxymethyl)-benzamide, a major metabolite of N-methylbenzamide, was identified as a urinary metabolite, indicating the role of these compounds in metabolic processes (Ross et al., 1983).
Biosensor Development
- Electrocatalytic Determination: A study developed a biosensor using a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode. This biosensor showed potential for the electrocatalytic determination of glutathione and piroxicam, demonstrating the compound's utility in analytical chemistry (Karimi-Maleh et al., 2014).
Molecular Simulation and Drug Development
- Memory Enhancement: A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated for their potential as memory enhancers. These compounds demonstrated acetylcholinesterase-inhibiting activity, suggesting their application in developing treatments for cognitive disorders (Piplani et al., 2018).
Molecular Structure Analysis
- Crystal Structure Determination: The molecular structure of related compounds like N-3-hydroxyphenyl-4-methoxybenzamide has been determined, providing insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the physical and chemical properties of these compounds (Karabulut et al., 2014).
Synthesis and Characterization
- Compound Synthesis: The synthesis and characterization of various derivatives of this compound have been documented. These studies contribute to the understanding of their chemical properties and potential applications in various fields, such as medicinal chemistry and materials science (He et al., 2014).
Electrochemical Applications
- Electrocatalytic Oxidation: A study focused on the electrocatalytic oxidation of captopril using a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide ZnO/CNT nanocomposite electrode. This highlights the compound's role in developing novel electrochemical sensors (Bagheri et al., 2014).
Antibacterial Evaluation
- Antibacterial Activity: Derivatives of this compound have been synthesized and evaluated for their antibacterial properties, indicating their potential use in developing new antimicrobial agents (Ravichandiran et al., 2015).
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-4-methylbenzamide, also known as Fenretinide , primarily targets nuclear factor κB (NF-κB) and Mat1A genes . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Mat1A gene is involved in the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs), suggesting that Fenretinide signals through a mechanism independent of the retinoid receptors .
Biochemical Pathways
Fenretinide affects multiple biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . This process is associated with the generation of reactive oxygen species, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
The pharmacokinetics of Fenretinide have been studied in rats. After an intravenous dose, the plasma concentration-time curve could be accurately described by a triexponential equation . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and that most of the radioactivity is eliminated in the feces .
Result of Action
Fenretinide’s action results in the inhibition of cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which induces cell differentiation . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, in a study on soil gross N nitrification rate and N2O production, Fenretinide showed a moderate inhibitory capacity compared with other chemical inhibitors . The influence of Fenretinide on gross N mineralization rate was dependent on the type of inhibitor used .
Safety and Hazards
Future Directions
There are ongoing studies on similar compounds for their potential applications. For instance, N-(4-hydroxyphenyl)retinamide or fenretinide has been investigated for potential use in the treatment of cancer . Another study proposes a scalable, operator-friendly, and one-step procedure to synthesize highly pure N - (4-ethoxyphenyl)-retinamide without purification work-up and in quantitative yield .
properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14(17)15-12-6-8-13(16)9-7-12/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMRVZGCGJBGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400329 | |
| Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23646-69-7 | |
| Record name | N-(4-hydroxyphenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



